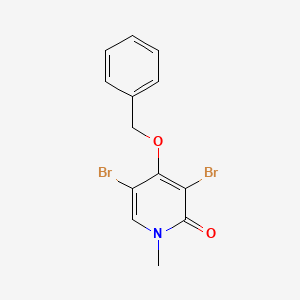![molecular formula C5H14NO4P B15171004 {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid CAS No. 883905-53-1](/img/structure/B15171004.png)
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid is a chemical compound with the molecular formula C5H14NO4P and a molecular weight of 183.14 g/mol . This compound is characterized by the presence of a phosphonic acid group, an amino group, and a hydroxy group, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid typically involves the reaction of 1-hydroxy-2-methylpropan-2-amine with phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the phosphonic acid group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonate esters, amides, and substituted phosphonic acids, depending on the specific reagents and conditions used .
科学的研究の応用
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of {[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar Compounds
1-Hydroxy-2-methylpropan-2-aminium chloride: This compound shares a similar structure but differs in its chloride ion presence, affecting its solubility and reactivity.
2-Amino-2-methylpropan-1-ol hydrochloride: Another structurally related compound, used in biochemical research for its unique properties.
Uniqueness
{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}phosphonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and its potential for therapeutic applications make it a valuable compound in scientific research .
特性
CAS番号 |
883905-53-1 |
|---|---|
分子式 |
C5H14NO4P |
分子量 |
183.14 g/mol |
IUPAC名 |
[(1-hydroxy-2-methylpropan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H14NO4P/c1-5(2,3-7)6-4-11(8,9)10/h6-7H,3-4H2,1-2H3,(H2,8,9,10) |
InChIキー |
SCJULSTUOFQUED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)NCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)

![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)






![{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B15170976.png)
![2-{4-[1-(3-Methylbutyl)piperidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15170982.png)
![6-(4-Fluorophenyl)-4-propoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170993.png)
